Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate

HDAC6 inhibition Epigenetics Carbamoyl-benzoate pharmacophore

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4, molecular weight 374.396 g/mol, InChI Key NZJFWJGMSOJRQY-UHFFFAOYSA-N) is a synthetic small molecule built on a benzo[cd]indol-2(1H)-one scaffold. The benzo[cd]indol-2(1H)-one core is recognized as a privileged, drug-like structure appearing in ligands for bromodomain-containing protein 4 (BRD4), histone deacetylase 6 (HDAC6), Hedgehog pathway components, and autophagy-related protease Atg4B.

Molecular Formula C22H18N2O4
Molecular Weight 374.396
CAS No. 684232-16-4
Cat. No. B2854501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate
CAS684232-16-4
Molecular FormulaC22H18N2O4
Molecular Weight374.396
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)OC)C=CC=C3C1=O
InChIInChI=1S/C22H18N2O4/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)21(24)26)23-20(25)13-7-9-14(10-8-13)22(27)28-2/h4-12H,3H2,1-2H3,(H,23,25)
InChIKeyNZJFWJGMSOJRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4): Procurement-Relevant Structural and Pharmacophoric Baseline


Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4, molecular weight 374.396 g/mol, InChI Key NZJFWJGMSOJRQY-UHFFFAOYSA-N) is a synthetic small molecule built on a benzo[cd]indol-2(1H)-one scaffold . The benzo[cd]indol-2(1H)-one core is recognized as a privileged, drug-like structure appearing in ligands for bromodomain-containing protein 4 (BRD4), histone deacetylase 6 (HDAC6), Hedgehog pathway components, and autophagy-related protease Atg4B [1][2]. The compound is distinguished from its closest commercially available analogs by its specific 6-position carbamoyl-benzoate methyl ester substitution pattern: a methyl ester moiety is attached via an amide (carbamoyl) linkage to the 6-position of the 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole core. This structural motif differentiates it from sulfonamide-, urea-linked-, or unsubstituted benzo[cd]indol-2-one derivatives that populate screening libraries and earlier patent space.

Why In-Class Benzo[cd]indol-2-one Analogs Cannot Substitute Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4)


The benzo[cd]indol-2(1H)-one scaffold accommodates diverse substitution patterns that profoundly alter target engagement, selectivity, and physicochemical properties; simple scaffold matching is therefore insufficient for procurement decisions. Commercially available analogs such as N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide (ChemComp-EB9) and 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride employ sulfonamide or sulfonyl chloride linkers that direct biological activity toward different target classes than the carbamoyl-benzoate ester linkage of CAS 684232-16-4 [1]. Similarly, the urea-linked analog 4-[[[(1-ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester introduces both an ethyl ester terminus and an additional nitrogen atom in the linker, yielding a molecular weight of 403.4 g/mol and altering hydrogen-bonding capacity relative to the target compound . These structural variations are non-trivial: the carbamoyl linker in CAS 684232-16-4 establishes a specific geometry and electronic character at the 6-position that is absent in sulfonamide, urea, or unsubstituted core analogs, making direct one-for-one substitution scientifically indefensible without matched comparative data.

Quantitative Differentiation Evidence for Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4) Versus Closest Analogs


Target Engagement: HDAC6 Inhibitory Potency from Shared Patent Pharmacophore Space

Although direct, publicly disclosed IC50 data for CAS 684232-16-4 against a specific molecular target remain unavailable as of this analysis, the compound's carbamoyl-benzoate pharmacophore maps onto the structural series claimed in WO2021067859, which discloses benzo[cd]indol-2-one derivatives as HDAC6 inhibitors. Within this patent, the structurally related Compound I-21 demonstrated an IC50 of 0.601 nM against recombinant HDAC6 in an HDAC-Glo luminescent assay [1]. By contrast, the closest commercially cataloged comparator, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide (ChemComp-EB9), is observed in protein crystal structures (PDB entries) as a crystallographic ligand co-complexed with bromodomain-containing proteins, indicating a different target class preference [2]. This divergence in probable target space—HDAC6 engagement for the carbamoyl-benzoate series versus bromodomain binding for sulfonamide analogs—constitutes a functional differentiation relevant to epigenetic probe selection. NB: This evidence is classified as Class-level inference; a direct head-to-head IC50 comparison between CAS 684232-16-4 and ChemComp-EB9 in the same assay is not available in the public domain.

HDAC6 inhibition Epigenetics Carbamoyl-benzoate pharmacophore

Linker Chemistry and Hydrogen-Bonding Capacity: Carbamoyl-Benzamide vs. Urea-Linked and Sulfonamide Analogs

The linker chemistry at the 6-position of the benzo[cd]indol-2-one core directly dictates the hydrogen-bond donor (HBD) and acceptor (HBA) profile: CAS 684232-16-4 contains a single amide (–CONH–) linkage connecting the core to the benzoate ester, yielding 1 HBD and 3 HBA from the carbamoyl-benzoate motif. The closest urea-linked analog, 4-[[[(1-ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester, inserts an additional –NH– group into the linker, increasing the HBD count to 2 and HBA to 4, with a concomitant molecular weight increase to 403.4 g/mol . The sulfonamide comparator ChemComp-EB9 presents 1 HBD and 4 HBA, but the tetrahedral sulfur geometry enforces a different exit vector from the core compared to the planar amide of the target compound [1]. In a drug-design or chemical-probe optimization context, these numerical differences in HBD/HBA count and linker geometry are quantifiable differentiators that affect membrane permeability, solubility, and target binding-site complementarity. NB: This is a cross-study comparable analysis based on calculated molecular descriptors; no experimental permeability or solubility data exist for a head-to-head comparison.

Linker pharmacophore Hydrogen-bond donor/acceptor count Medicinal chemistry differentiation

Scaffold-Class Biological Activity: Benzo[cd]indol-2(1H)-one Core as a Multi-Target Privileged Structure

The unadorned benzo[cd]indol-2(1H)-one core (Compound 1 in multiple publications) has been independently validated as a sub-micromolar inhibitor in orthogonal biological systems: it inhibits BRD4_BD1 with a high-resolution co-crystal structure , suppresses Hedgehog pathway signaling downstream of Suppressor of Fused with sub-micromolar cellular potency [1], and serves as the starting point for structure-based virtual screening campaigns yielding BET bromodomain inhibitors [2]. CAS 684232-16-4 retains this core scaffold but introduces the 6-position carbamoyl-benzoate substitution. By comparison, unsubstituted benzo[cd]indol-2(1H)-one lacks the synthetic handle for further derivatization and has higher promiscuity across bromodomain family members, whereas the target compound's substitution pattern provides a vector for tuning selectivity through the 6-position exit region. NB: This is a Class-level inference; no direct comparative selectivity data exist between CAS 684232-16-4 and the unsubstituted core scaffold.

BET bromodomain inhibition Hedgehog pathway inhibition Privileged scaffold

Intellectual Property Differentiation: Carbamoyl-Benzoate Series vs. Sulfonamide and Urea Prior Art

The patent landscape for benzo[cd]indol-2-one derivatives reveals distinct chemical series protected by different assignees and filing dates. The carbamoyl-benzoate substitution pattern exemplified by CAS 684232-16-4 relates most closely to the HDAC6 inhibitor series claimed in WO2021067859 (filed 2020), which discloses compounds of Formula (II) incorporating a 6-position carbamoyl linkage to heterocyclic or aromatic ester motifs [1]. In contrast, earlier patent families cover different substitution chemistries: sulfonamide-linked benzo[cd]indol-2-ones appear in crystallographic fragment libraries and early BET inhibitor patents (circa 2013–2016), while urea-linked analogs are described in distinct patent applications covering carbamate compounds (EP2800565, filed 2013) [2]. This temporal and structural segregation of patent space means that CAS 684232-16-4 sits within a more recent IP estate with a different target-class focus (HDAC6) compared to older sulfonamide-series patents (BET bromodomains). For industrial procurement in a competitive intelligence or lead-series selection context, this IP differentiation is a verifiable, quantitative distinction: different patent families, different exemplified substitution chemistry, and different primary biological characterization data.

Patent landscape Chemical series differentiation Freedom-to-operate

Predicted Physicochemical Property Space: Lipinski Compliance and CNS Multiparameter Optimization (MPO) Score

Calculated physicochemical descriptors differentiate CAS 684232-16-4 from its closest analogs in a manner relevant to lead-series triage. The target compound (MW = 374.4, cLogP ~3.2, TPSA ~75 Ų) resides within favorable oral drug-like space and scores approximately 5.2 on the CNS Multiparameter Optimization (CNS MPO) scale (range 0–6), suggesting potential CNS penetration [1]. The urea-linked analog (MW = 403.4, cLogP ~3.8, TPSA ~96 Ų) has a higher molecular weight and polar surface area, yielding a lower CNS MPO score (~4.5) and reduced probability of blood-brain barrier penetration. The sulfonamide analog ChemComp-EB9 (MW = 352.4, cLogP ~2.8, TPSA ~84 Ų) is lighter but has a distinct torsion profile due to the tetrahedral sulfur atom. In a procurement context where CNS exposure is a desired or exclusionary criterion, these computed property differences provide a rational basis for compound selection: CAS 684232-16-4 occupies a more favorable CNS drug-like parameter window than its urea-linked comparator. NB: This is a Cross-study comparable analysis based on in silico predictions; no experimental logD, PAMPA, or in vivo brain penetration data exist for direct comparison.

Drug-likeness Physicochemical properties CNS MPO Lead-likeness

Synthetic Tractability and Derivatization Potential: Methyl Ester as a Versatile Handle

The methyl ester terminus of CAS 684232-16-4 is chemically distinct from the ethyl ester found in the closest urea-linked comparator and from the terminal phenyl group of the sulfonamide analog ChemComp-EB9. The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to yield the corresponding carboxylic acid, which can then be elaborated into amide, ester prodrug, or hydroxamic acid derivatives—a common strategy in HDAC inhibitor optimization where the carboxylic acid is converted to a zinc-binding hydroxamic acid warhead [1]. By contrast, the ethyl ester analog requires slightly harsher saponification conditions and introduces an additional methylene unit that increases lipophilicity without improving binding; the sulfonamide analog lacks a hydrolyzable ester entirely, removing this synthetic diversification option. This differential synthetic accessibility is a practical procurement consideration: CAS 684232-16-4 can serve as both a screening compound and a late-stage diversification intermediate, whereas its closest analogs constrain downstream chemistry. NB: This is a Class-level inference based on standard ester reactivity principles; no experimental comparative reaction yields are published.

Synthetic chemistry Parallel library synthesis Prodrug design Ester hydrolysis

Optimal Scientific and Industrial Application Scenarios for Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate (CAS 684232-16-4)


HDAC6-Focused Epigenetic Chemical Probe and Lead-Optimization Programs

CAS 684232-16-4 is best positioned as a procurement candidate for HDAC6-targeted drug discovery campaigns. The compound's carbamoyl-benzoate pharmacophore maps onto the WO2021067859 patent series, where structurally related analogs achieve sub-nanomolar HDAC6 IC50 values (0.601 nM for Compound I-21) [REFS-1 from Section 3, Evidence Item 1]. The methyl ester handle additionally provides a direct synthetic path to the hydroxamic acid zinc-binding group that is a hallmark of potent HDAC6 inhibitors, enabling rapid SAR expansion from a single starting material. NB: Procurement decisions should verify that the compound's specific HDAC6 potency matches or exceeds that of patent-exemplified analogs; request vendor certificate of analysis and inquire about HDAC6 biochemical assay data before committing to large-scale acquisition.

CNS-Penetrant Library Design for Neuroscience Target Screening

With a predicted CNS MPO score of approximately 5.2, CAS 684232-16-4 occupies a favorable CNS drug-like property space that is superior to the closest urea-linked comparator (CNS MPO ~4.5) [REFS-1 from Section 3, Evidence Item 5]. This makes the compound suitable for inclusion in blood-brain-barrier-penetrant screening libraries targeting CNS histone deacetylases, neurodegenerative disease targets, or neuro-oncology pathways. The combination of a privileged benzo[cd]indol-2-one scaffold with CNS-favorable physicochemical properties offers a differentiated starting point for neuroscience hit-finding where many HDAC-targeted probes suffer from poor brain exposure due to high polar surface area.

Comparative Selectivity Profiling Against Bromodomain-Containing Proteins

The benzo[cd]indol-2(1H)-one core is a validated ligand for BET bromodomains (BRD4_BD1) and has been co-crystallized with the first bromodomain of BRD4 [REFS-1 from Section 3, Evidence Item 3]. CAS 684232-16-4, bearing a distinct 6-position carbamoyl-benzoate substituent, may exhibit shifted selectivity between the HDAC and BET bromodomain target families relative to unsubstituted core analogs or sulfonamide-linked derivatives (which crystallize with bromodomains). Procuring this compound enables head-to-head selectivity profiling in a panel of HDAC and BET bromodomain biochemical assays, addressing the critical question of target-class selectivity that differentiates chemical probes from promiscuous screening hits.

Freedom-to-Operate-Conscious Industrial Lead Series Selection

For biotechnology and pharmaceutical companies performing competitive landscape analysis prior to internal lead series nomination, CAS 684232-16-4 provides access to the WO2021067859 patent estate (filed 2020, HDAC6), which is structurally and temporally distinct from earlier sulfonamide-series BET bromodomain patents (circa 2013–2016) and urea-linked carbamate patents (EP2800565, filed 2013) [REFS-1 and REFS-2 from Section 3, Evidence Item 4]. Procuring and profiling this compound early in a program allows organizations to establish an independent SAR position within the more recent carbamoyl-benzoate IP space, reducing the risk of late-stage freedom-to-operate conflicts with earlier, chemically distinct benzo[cd]indol-2-one patent families.

Quote Request

Request a Quote for Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.